- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes, Organic Letters, 2005, 7(22), 4963-4966

Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

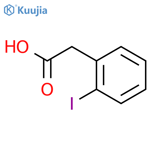

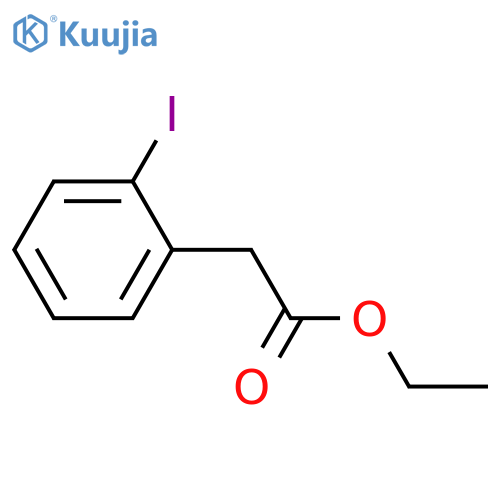

Ethyl 2-(2-iodophenyl)acetate structure

Nom du produit:Ethyl 2-(2-iodophenyl)acetate

Numéro CAS:90794-29-9

Le MF:C10H11IO2

Mégawatts:290.097615480423

MDL:MFCD00099258

CID:788416

PubChem ID:14639536

Ethyl 2-(2-iodophenyl)acetate Propriétés chimiques et physiques

Nom et identifiant

-

- Ethyl 2-(2-iodophenyl)acetate

- Benzeneacetic acid, 2-iodo-, ethyl ester

- Ethyl (2-iodophenyl)acetate

- 2-Iodobenzeneacetic acid ethyl ester

- AK146854

- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)

- Ethyl 2-iodobenzeneacetate (ACI)

- SY121376

- SCHEMBL5132516

- DTXSID90562460

- DS-8648

- DB-141879

- MFCD00099258

- AKOS022187054

- CS-0041136

- 90794-29-9

- W17295

- Ethyl 2-(2-iodophenyl)acetate, 95%

- Ethyl2-(2-iodophenyl)acetate

-

- MDL: MFCD00099258

- Piscine à noyau: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

- La clé Inchi: XBKDPADMOCFNED-UHFFFAOYSA-N

- Sourire: O=C(CC1C(I)=CC=CC=1)OCC

Propriétés calculées

- Qualité précise: 289.98038g/mol

- Masse isotopique unique: 289.98038g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 4

- Complexité: 170

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3

- Surface topologique des pôles: 26.3

Propriétés expérimentales

- Point d'ébullition: 304.1±17.0°C at 760 mmHg

Ethyl 2-(2-iodophenyl)acetate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C

Ethyl 2-(2-iodophenyl)acetate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019116536-10g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$954.00 | 2023-08-31 | |

| Chemenu | CM129983-10g |

ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$842 | 2021-06-17 | |

| Alichem | A019116536-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 1g |

$220.00 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 200mg |

229.0CNY | 2021-07-12 | |

| Aaron | AR006MRY-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 1g |

$16.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 5g |

¥679.00 | 2024-04-25 | |

| Ambeed | A186282-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 1g |

$20.0 | 2024-04-16 | |

| abcr | AB491935-5g |

Ethyl 2-(2-iodophenyl)acetate, 95%; . |

90794-29-9 | 95% | 5g |

€204.10 | 2024-04-16 | |

| eNovation Chemicals LLC | D749022-100mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 100mg |

$55 | 2024-06-07 | |

| A2B Chem LLC | AD08354-250mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 250mg |

$6.00 | 2024-05-20 |

Ethyl 2-(2-iodophenyl)acetate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt

Référence

- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones, Organic Letters, 2008, 10(21), 4987-4990

Méthode de production 3

Conditions de réaction

1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux

1.2 Solvents: Water

1.2 Solvents: Water

Référence

- Synthesis of Indene Derivatives via Electrophilic Cyclization, Organic Letters, 2009, 11(1), 229-231

Méthode de production 4

Conditions de réaction

1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Référence

- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides, Organic Letters, 2021, 23(22), 8931-8936

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux

Référence

- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters, Chemistry - A European Journal, 2020, 26(15), 3222-3225

Méthode de production 6

Conditions de réaction

1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

Référence

- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride, Synthesis, 2010, (5), 882-891

Méthode de production 7

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C

Référence

- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives, Synthesis, 2015, 47(13), 1913-1921

Ethyl 2-(2-iodophenyl)acetate Raw materials

Ethyl 2-(2-iodophenyl)acetate Preparation Products

Ethyl 2-(2-iodophenyl)acetate Littérature connexe

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

90794-29-9 (Ethyl 2-(2-iodophenyl)acetate) Produits connexes

- 15250-46-1(Ethyl (4-Iodophenyl)acetate)

- 66370-75-0(Methyl 2-(2-iodophenyl)acetate)

- 1808787-92-9((3S,4S)-3-amino-4-methyl-1λ?-thiolane-1,1-dione hydrochloride)

- 1805173-98-1(5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine)

- 2138270-90-1(3-(1,3-oxazol-4-yl)-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione)

- 2229128-65-6(5-(2-phenoxyethyl)-1H-imidazol-2-amine)

- 2228230-76-8(4-(4-aminobutyl)-2-(dimethylamino)methylphenol)

- 1002310-51-1((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine)

- 1782469-55-9(2-Methyl-2,3-dihydro-1H-isoindol-5-ol)

- 1891560-94-3(4-(4-aminobutyl)-5-bromo-2-methoxyphenol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

Pureté:99%

Quantité:25g

Prix ($):309.0